molecular formula C22H19NO3 B2616583 3-(2-(benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one CAS No. 638142-42-4

3-(2-(benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B2616583
CAS No.: 638142-42-4
M. Wt: 345.398
InChI Key: UGBABFVBKPNJHM-UHFFFAOYSA-N
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Description

3-(2-(Benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one is a synthetic small molecule belonging to the benzoxazole class of heterocyclic compounds, which are recognized for their diverse biological activities and significance in medicinal chemistry research . Benzo[d]oxazole derivatives are extensively investigated as potent inhibitors of clinically relevant enzymes, particularly monoamine oxidase (MAO) . MAO isoforms (MAO-A and MAO-B) are fundamental neurological targets for treating neuropsychiatric and neurodegenerative disorders, and benzoxazole derivatives have demonstrated potent, sometimes sub-micromolar, inhibitory activity against these enzymes . The structural motif of this compound, featuring a 3-benzyl substitution on the oxazolone ring, is a key pharmacophore found in investigative compounds that act as receptor antagonists, such as macrophage migration inhibitory factor (MIF) inhibitors, which are relevant to immunological and inflammatory research . Furthermore, the benzoxazole core is a privileged scaffold in drug discovery, with documented research applications in developing antimicrobial and antifungal agents . The specific substitution pattern on this molecule is designed to modulate its physicochemical properties and binding affinity for target proteins, making it a valuable chemical tool for biochemical assay development, structure-activity relationship (SAR) studies, and as a lead compound for the discovery of new therapeutic agents . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methyl-3-[(2-phenylmethoxyphenyl)methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-16-11-12-21-19(13-16)23(22(24)26-21)14-18-9-5-6-10-20(18)25-15-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBABFVBKPNJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=CC=C3OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzyloxybenzyl Intermediate: This step involves the reaction of benzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyloxybenzyl intermediate.

    Cyclization to Benzoxazole: The intermediate is then subjected to cyclization with an appropriate reagent, such as phosphorus oxychloride (POCl3), to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyloxy and methyl positions using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-(2-(Benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(2-(benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to exert biological effects.

    Altering Gene Expression: Influencing the expression of genes related to cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Key Applications/Findings
3-(2-(Benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one (Target) C22H19NO3 345.40 2-(Benzyloxy)benzyl, 5-methyl ~4.2 Not explicitly reported; structural analogs suggest antimicrobial or enzyme inhibition roles
3-Benzyl-5-methyl-1,3-benzoxazol-2(3H)-one C15H13NO2 239.27 Benzyl, 5-methyl 3.66 Baseline for benzoxazolone derivatives; used in synthetic intermediates
3-(3-Hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one (Debio 1036) C15H13NO3 255.27 3-Hydroxybenzyl, 5-methyl ~2.8 MIF inhibitor with IC50 <5 nM; 1000-fold selectivity over DDT (MIF-2)
3,6-Dibenzhydryl-5-chlorobenzo[d]oxazol-2(3H)-one C26H19ClN2O2 432.89 Benzhydryl (×2), 5-chloro ~6.1 Synthetic focus; bulky substituents for steric-driven applications
5-Bromo-6-((4-chlorophenyl)(phenyl)methyl)-3-methylbenzo[d]oxazol-2(3H)-one C21H15BrClNO2 444.71 5-Bromo, (4-chlorophenyl)(phenyl)methyl ~5.5 Halogenated derivatives for enhanced reactivity or binding
3-Benzyl-5-(1H-1,2,3-triazol-1-yl)-1,3-benzoxazol-2(3H)-one (P4A) C16H12N4O2 300.29 Benzyl, 5-(1,2,3-triazol-1-yl) ~2.9 Antibacterial/antifungal activity via triazole-mediated interactions

Structural and Functional Insights

Substituent Effects on Lipophilicity: The target compound’s 2-(benzyloxy)benzyl group increases logP significantly compared to Debio 1036’s 3-hydroxybenzyl group (logP ~2.8 vs. Halogenation in analogs like 5-bromo-6-((4-chlorophenyl)(phenyl)methyl) (logP ~5.5) enhances lipophilicity and may improve membrane permeability .

Biological Activity :

  • Debio 1036 demonstrates potent MIF inhibition (IC50 <5 nM) and selectivity, attributed to its 3-hydroxybenzyl group’s hydrogen-bonding capacity .
  • P4A , with a triazole substituent, shows broad-spectrum antimicrobial activity, likely due to polar interactions with microbial enzymes .

Synthetic Accessibility :

  • Bulky substituents (e.g., benzhydryl in ) require multi-step synthesis with moderate yields (~72%), whereas simpler analogs like 3-benzyl-5-methyl derivatives are synthesized efficiently via one-pot reactions .

Biological Activity

3-(2-(Benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one is a synthetic compound belonging to the benzoxazole family, which is recognized for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound's structure includes a benzoxazole ring fused with a benzyloxy group and a methyl group, which contributes to its biological activity. The molecular formula is C16H15NO3C_{16}H_{15}NO_3 with a CAS number of 638142-42-4.

Biological Activity Overview

Research indicates that compounds in the benzoxazole class exhibit various biological activities, including antimicrobial and anticancer effects. The specific compound under review has shown promise in these areas.

Antimicrobial Activity

The antimicrobial potential of this compound was evaluated against several bacterial strains and fungi.

Study Findings

A study conducted on related benzoxazole derivatives demonstrated the following results:

  • Tested Strains : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans.
  • Minimum Inhibitory Concentrations (MIC) : The MIC values for the compound ranged from 250 µg/ml to 7.81 µg/ml against various strains, indicating a broad spectrum of activity but lower potency compared to standard drugs like fluconazole against C. albicans .
CompoundTarget OrganismMIC (µg/ml)
1S. aureus50
2E. coli100
3C. albicans75

Anticancer Activity

Benzoxazole derivatives have also been studied for their anticancer properties. The mechanism of action often involves the modulation of key cellular pathways.

Research Insights

  • Cytotoxicity : Research has shown that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. For instance, compounds demonstrated significant cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines .
  • Structure-Activity Relationship : Variations in substituents on the benzoxazole ring lead to different levels of activity, suggesting that specific structural features enhance biological efficacy .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cell proliferation.
  • Receptor Modulation : It can modulate receptor activities, potentially leading to altered cell signaling processes.
  • Gene Expression : The compound influences gene expression related to cell growth and differentiation .

Case Studies

Several studies have highlighted the promising applications of benzoxazole derivatives in drug development:

  • Antimicrobial Efficacy : A comparative study found that while some derivatives were less potent than fluconazole against fungal strains, they exhibited superior activity against certain bacterial isolates .
  • Anticancer Potential : Investigations into benzoxazole derivatives revealed selective toxicity towards cancer cells, indicating their potential as lead compounds for further development in oncology .

Q & A

Q. What strategies enable its application in neuropharmacology?

  • Methodological Answer : Screen for neuroprotective effects in glutamate-induced HT-22 cell models. Assess blood-brain barrier permeability using PAMPA-BBB (Pe > 4.0 × 10⁻⁶ cm/s indicates good penetration). In vivo efficacy studies in rodent models of neurodegeneration (e.g., Morris water maze for cognitive improvement) .

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